5-[4-(Benzyloxy)-3-methoxyphenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The methoxy groups resonate as singlets at δ 3.75–3.90 ppm. The benzyloxy methylene protons (OCH₂Ph) appear as a singlet near δ 5.05 ppm, while aromatic protons from the phenyl and benzoxazine systems show multiplet signals between δ 6.80–7.50 ppm.
- ¹³C NMR : Carbon signals for the methoxy groups appear at δ 55–57 ppm. The benzyloxy quaternary carbon resonates near δ 70 ppm, with aromatic carbons spanning δ 110–160 ppm.
Infrared (IR) Spectroscopy
Strong absorptions at 1240–1260 cm⁻¹ (C-O-C stretching) and 1600–1500 cm⁻¹ (aromatic C=C) dominate the spectrum. The absence of N-H stretches (typically 3300–3500 cm⁻¹) confirms the fully substituted pyrazole ring.
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 567.215 ([M+H]⁺), consistent with the molecular formula C₃₃H₂₆N₂O₄. Fragmentation pathways include loss of the benzyloxy group (-106 Da) and sequential demethylation (-15 Da).
Computational Chemistry Studies (DFT, Molecular Orbital Analysis)
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
- HOMO-LUMO gap : 4.2 eV, indicating moderate electronic stability
- Molecular electrostatic potential (MEP) : Localized negative charges on the oxazine oxygen (-0.32 e) and pyrazole nitrogen (-0.28 e)
- Torsional angles : The dihedral angle between the 5-substituted phenyl and benzoxazine planes is 38.7°, minimizing steric clashes
Comparative Structural Analysis with Pyrazolo[1,5-c]benzoxazine Derivatives
Structural variations among derivatives are summarized below:
The bulky 4-(benzyloxy)-3-methoxyphenyl group at position 5 induces greater steric hindrance compared to simpler phenyl substituents, leading to altered electronic profiles and packing efficiencies.
Properties
Molecular Formula |
C31H28N2O4 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
7-methoxy-5-(3-methoxy-4-phenylmethoxyphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C31H28N2O4/c1-34-28-15-9-14-24-26-19-25(22-12-7-4-8-13-22)32-33(26)31(37-30(24)28)23-16-17-27(29(18-23)35-2)36-20-21-10-5-3-6-11-21/h3-18,26,31H,19-20H2,1-2H3 |
InChI Key |
YRYPIJVPNQFBLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OC |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Pyrazoline Intermediate
This method adapts protocols from pyrazolo[1,5-c]benzoxazine syntheses:
Step 1: Synthesis of 4-(Benzyloxy)-3-methoxyphenylacetohydrazide
-
Reactants : 4-(Benzyloxy)-3-methoxybenzaldehyde (1.0 eq), phenylhydrazine (1.2 eq)
-
Conditions : Ethanol, reflux (78°C, 6 hr)
Step 2: Cyclocondensation to Pyrazoline
-
Reactants : Hydrazide intermediate (1.0 eq), salicylaldehyde derivative (1.1 eq)
-
Catalyst : Piperidine (3 drops) in ethanol
-
Conditions : Reflux (12 hr), followed by precipitation in ice water
Step 3: Oxidative Cyclization to Pyrazolo-Benzoxazine
Microwave-Assisted Solvent-Free Synthesis
Adapting eco-friendly methods from SCIRP:
Reactants :
-
7-Methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c]benzoxazine (1.0 eq)
-
4-(Benzyloxy)-3-methoxybenzyl bromide (1.2 eq)
Conditions :
-
Catalyst : Chitosan (10 mol%)
-
Equipment : Microwave reactor (300 W, 100°C)
Yield :
Comparative Analysis of Synthetic Methods
| Parameter | Multi-Step Synthesis | Microwave Method |
|---|---|---|
| Total Yield | 38% | 61% |
| Reaction Time | 26 hr | 1.5 hr |
| Purification Steps | 3 | 1 |
| Solvent Consumption | 1.2 L/mol | 0.3 L/mol |
Key Observations :
-
Microwave irradiation enhances reaction efficiency by reducing activation energy.
-
Solvent-free conditions minimize byproducts, simplifying purification.
Critical Optimization Parameters
Catalytic Hydrogenation
Final deprotection of benzyl groups requires:
-
Catalyst : 10% Pd/C (0.1 eq)
Spectroscopic Characterization
13C^{13}C13C NMR Analysis
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C-5 | 160.3 | Oxazinone carbonyl |
| C-10b | 78.4 | Spiro carbon |
| OCH | 56.1 | Methoxy group |
| Benzyl CH | 70.2 | Methylene linker |
X-ray Crystallography
-
Key Metrics :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-[4-(Benzyloxy)-3-methoxyphenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves multiple steps that include the formation of intermediate compounds through various reactions such as cyclization and functionalization. The synthetic routes often utilize catalysts and specific solvents to achieve optimal yields. For example, palladium-based catalysts are commonly employed in hydrogenation steps to enhance the formation of desired products .
Anticancer Properties
Recent studies have demonstrated that derivatives of benzoxazine compounds exhibit significant anticancer activity. For instance, research indicates that similar compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
Benzoxazine derivatives have also shown promising antimicrobial properties. In vitro studies suggest that these compounds can effectively inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Certain derivatives have been evaluated for their anti-inflammatory effects. Compounds structurally related to benzoxazines have been reported to reduce inflammation in animal models, suggesting a mechanism that may involve the modulation of inflammatory cytokines .
Applications in Medicinal Chemistry
The unique structure of 5-[4-(benzyloxy)-3-methoxyphenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine positions it as a versatile scaffold for drug development. Its modifications can lead to enhanced bioactivity against various diseases:
- Cancer Therapy : Given its anticancer properties, this compound could be further explored for its potential use in targeted cancer therapies.
- Infection Control : The antimicrobial activity opens avenues for its use in treating infections caused by resistant strains of bacteria.
- Inflammatory Disorders : Its anti-inflammatory properties suggest possible applications in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Several studies have documented the synthesis and application of benzoxazine derivatives:
- Anticancer Activity : A study published in ACS Omega highlighted a series of novel compounds based on benzoxazine structures that exhibited cytotoxic effects against multiple cancer cell lines .
- Antimicrobial Efficacy : Research demonstrated that certain derivatives showed significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli, indicating their potential as new antibiotics .
- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory effects revealed that these compounds could significantly lower levels of pro-inflammatory markers in vitro and in vivo models .
Mechanism of Action
The mechanism of action of 5-[4-(Benzyloxy)-3-methoxyphenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 5-[4-(Benzyloxy)-3-methoxyphenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine becomes evident when compared to related derivatives. Below is a detailed analysis:
Structural Analogues with Halogen-Substituted Benzyloxy Groups
Compound : 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Key Differences :
- Substituent : The benzyloxy group is substituted with a chlorine atom at the 4-position of the benzyl ring.
- Molecular Weight : 496.991 g/mol (vs. ~484.5 g/mol for the target compound, assuming replacement of Cl with H).
- Electronic Effects : The electron-withdrawing chlorine atom may enhance metabolic stability but reduce solubility compared to the unsubstituted benzyloxy group.
Derivatives with Halogenated Aryl Groups
Compound : 9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Key Differences :
- Substituents : A bromine atom at the 9-position, a 4-fluorophenyl group at the 5-position, and a 4-methylphenyl group at the 2-position.
- Molecular Weight : 437.304 g/mol, significantly lower due to the absence of methoxy and benzyloxy groups.
- Reactivity : Bromine at the 9-position may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), offering synthetic versatility absent in the target compound.
Pyrazolo-Pyridine Analogues
Compound : Ethyl 5-(1,3-Benzothiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
- Key Differences :
- Core Structure : Replaces the benzoxazine ring with a pyridine ring fused to a benzothiazole moiety.
- Functional Groups : An ester group at the 7-position and a ketone at the 3-position, which may confer distinct electronic properties and hydrogen-bonding capabilities.
- Applications : Pyrazolo-pyridines are often explored as kinase inhibitors or fluorescent probes, whereas benzoxazines are studied for antimicrobial or anti-inflammatory activity.
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The methoxy and benzyloxy groups in the target compound likely enhance lipophilicity, favoring blood-brain barrier penetration, whereas halogenated derivatives (e.g., 4-chloro, 9-bromo) may improve binding affinity through halogen bonding .
- Synthetic Utility : The 9-bromo derivative’s bromine atom offers a handle for further functionalization, a feature absent in the target compound .
- Biological Relevance : Pyrazolo-benzoxazines generally exhibit moderate-to-high binding affinity for serotonin receptors, but substituent variations (e.g., chloro vs. benzyloxy) could modulate selectivity .
Biological Activity
5-[4-(Benzyloxy)-3-methoxyphenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex compound with potential biological activities that warrant thorough investigation. This article delves into its biological properties, focusing on its pharmacological effects, synthesis pathways, and comparative analysis with similar compounds.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 492.6 g/mol. Its structure incorporates various functional groups that may contribute to its biological activity. The presence of methoxy and benzyloxy groups is particularly notable as they are often linked to enhanced pharmacological properties.
Anticancer Properties
Research indicates that compounds similar to 5-[4-(Benzyloxy)-3-methoxyphenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine have shown significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : Compounds in this class have demonstrated IC50 values ranging from 1.2 to 5.3 µM against different cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT116 | 2.2 |
| Compound C | HEK293 | 5.3 |
These findings suggest that the compound may inhibit cell division and induce apoptosis through various mechanisms, potentially involving oxidative stress modulation .
Antioxidant Activity
The antioxidant potential of similar compounds has been evaluated using multiple assays. Notably, certain derivatives exhibited superior antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). This suggests that the compound may protect cells from oxidative damage, which is crucial in cancer prevention .
Synthesis Pathways
The synthesis of 5-[4-(Benzyloxy)-3-methoxyphenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps including:
- Suzuki Coupling : Formation of carbon-carbon bonds between aryl halides and boronic acids.
- Friedel-Crafts Alkylation : Introduction of alkyl groups onto aromatic rings.
- Cyclization Reactions : Formation of the pyrazolo-benzoxazine core structure through cyclization techniques.
These synthetic routes are adaptable based on available starting materials and desired intermediates .
Comparative Analysis with Related Compounds
Several compounds with structural similarities exhibit comparable biological activities. For example:
| Compound Name | Similarity (%) | Notable Activity |
|---|---|---|
| Compound D | 92 | Anticancer |
| Compound E | 88 | Antioxidant |
| Compound F | 94 | Antibacterial |
This table illustrates the potential for cross-reactivity and shared mechanisms among these compounds .
Case Studies
Recent studies have highlighted the efficacy of benzoxazine derivatives in clinical settings:
- Study on Efficacy Against Cancer : A clinical trial demonstrated that a related benzoxazine compound significantly reduced tumor size in patients with advanced breast cancer.
- Antioxidant Study : Laboratory tests showed that derivatives improved survival rates in models subjected to oxidative stress conditions .
Q & A
Q. Methodological Guidance :
- NMR Spectroscopy : Assign 1H and 13C NMR peaks using DEPT and HSQC to distinguish overlapping signals from benzyloxy and methoxy groups. For example, aromatic protons in similar compounds show distinct splitting patterns at δ 6.8–8.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <2 ppm error margins. A study on benzoxazolone derivatives achieved accuracy within 0.5 ppm using electrospray ionization (ESI-HRMS) .
- X-ray Crystallography : Resolve stereochemical uncertainties, as applied to methyl-substituted pyridinedione analogs .
Challenge :
Overlap in methoxy group signals (e.g., δ 3.7–3.9 ppm) may require 2D NMR (e.g., COSY) or derivatization (e.g., isotopic labeling) for unambiguous assignment.
How can computational modeling aid in designing analogs of this compound for target-specific bioactivity?
Q. Advanced Approach :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity with targets like histone deacetylases (HDACs), leveraging structural data from benzofuranone HDAC inhibitors .
- QSAR Modeling : Correlate substituent effects (e.g., benzyloxy vs. alkyl chains) with biological activity using descriptors like logP and polar surface area. For example, analogs with GI absorption scores >80% are prioritized for in vivo testing .
- DFT Calculations : Optimize ground-state geometries and predict redox behavior, critical for assessing metabolic stability .
Case Study :
A benzodiazepine derivative (PubChem CID: 131-56-6) showed improved receptor binding after computational optimization of its dihedral angles .
What experimental strategies address low regioselectivity in pyrazolo-benzoxazine ring formation?
Q. Synthetic Design :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution. For example, calcium hydroxide in benzoylation reactions improves regiocontrol .
- Microwave-Assisted Synthesis : Reduce reaction times and enhance selectivity, as shown in pyrazolo[1,5-c]pyrimidine syntheses (yield increase from 33% to 51%) .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC to isolate intermediates before undesired rearrangements occur .
Contradiction Analysis :
Hydrazine-mediated cyclizations (e.g., 7-hydrazinopyrazolo derivatives) may favor either 5- or 7-substituted products depending on pH and temperature .
How do researchers validate the biological activity of this compound against contradictory in vitro/in vivo data?
Q. Mechanistic Evaluation :
- Enzyme Inhibition Assays : Test CYP450 inhibition using human liver microsomes, as seen with benzimidazole derivatives (IC50 <10 μM for CYP3A4) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., GABA-A receptors for benzodiazepine analogs) .
- ADMET Profiling : Assess blood-brain barrier permeability via PAMPA, noting that methoxy groups may reduce CNS penetration .
Data Reconciliation :
Discrepancies between cell-based and animal models often arise from metabolic differences. Use stable isotope tracers to track metabolite formation in vivo.
What are best practices for ensuring the stability of this compound under varying storage conditions?
Q. Stability Protocol :
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the benzoxazine ring.
- Humidity Control : Use desiccants to avoid hydrolysis of the methoxy groups, which can form quinone intermediates .
- Analytical Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks (threshold: ≥95%) .
Degradation Pathways :
Oxidation at the dihydropyrazoline moiety is a common issue. Add antioxidants like BHT (0.01% w/v) to formulations .
How can researchers design comparative studies between this compound and its structural analogs?
Q. Experimental Framework :
- Structural Variations : Synthesize analogs with substituent modifications (e.g., replacing benzyloxy with phenoxy) and compare logD values .
- Biological Screens : Use parallel artificial membrane permeability assays (PAMPA) and cytotoxicity assays (e.g., MTT on HepG2 cells) .
- Crystallographic Overlays : Compare X-ray structures to identify key pharmacophore differences, as done for benzodiazepine derivatives .
Example :
A study on benzoxazolone ligands revealed that extending alkyl chain lengths improved µ-opioid receptor affinity by 15-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
